molecular formula C22H18N4O3 B3553667 (5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3553667
M. Wt: 386.4 g/mol
InChI Key: IDRUSDQETACTKA-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a benzyl group, a pyrazolyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the core diazinane trione structure. This is followed by the introduction of the benzyl and pyrazolyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-benzyl-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
  • (5Z)-1-benzyl-5-[[1-(4-fluorophenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, (5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione exhibits unique properties due to the presence of the 4-methylphenyl group. This structural variation can influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-7-9-18(10-8-15)26-14-17(12-23-26)11-19-20(27)24-22(29)25(21(19)28)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,27,29)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRUSDQETACTKA-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-benzyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

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